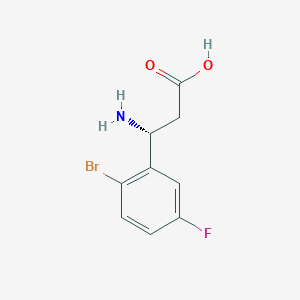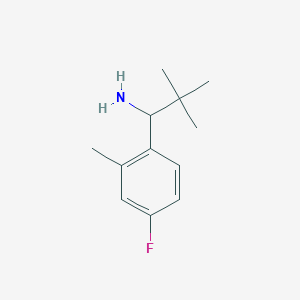![molecular formula C9H11F3N2O B13031810 1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13031810.png)
1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine, also known by its chemical formula C9H11F3N2O, is a compound with interesting properties. Let’s explore further.
Preparation Methods
The synthetic routes for this compound involve introducing the trifluoromethoxy group to an ethane-1,2-diamine backbone. While specific methods may vary, here’s a general outline:
Industrial Production Methods: Unfortunately, detailed industrial production methods are not widely available in the literature. research laboratories typically synthesize this compound using custom routes.
Chemical Reactions Analysis
1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the trifluoromethoxy group may be replaced by other functional groups.
Oxidation and Reduction: Depending on reaction conditions, it can be oxidized or reduced.
Common Reagents: Reagents like strong bases (e.g., sodium hydroxide), nucleophiles (e.g., amines), and oxidizing agents (e.g., hydrogen peroxide) are often used.
Major Products: The major products depend on the specific reaction conditions and the substituents introduced.
Scientific Research Applications
1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine finds applications in various fields:
Medicine: It might be explored as a potential drug candidate due to its unique structure.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: Its applications in industry are still emerging, but it could have uses in materials science or catalysis.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare 1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine with related structures to understand its uniqueness.
Remember that this compound’s properties and applications are continually evolving as research progresses.
Properties
Molecular Formula |
C9H11F3N2O |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4,8H,5,13-14H2 |
InChI Key |
HEEMGQNZJGFHRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


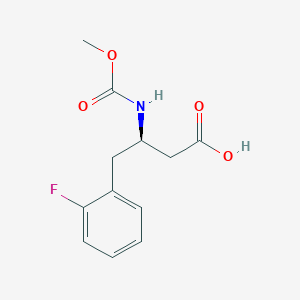
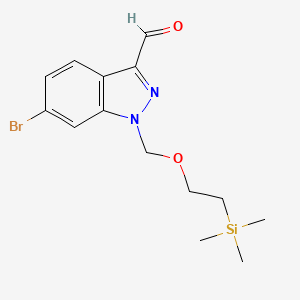
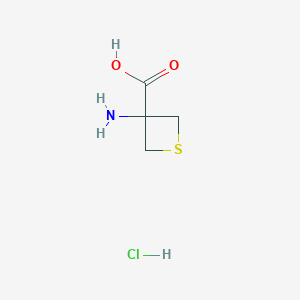
![3-iodo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13031736.png)

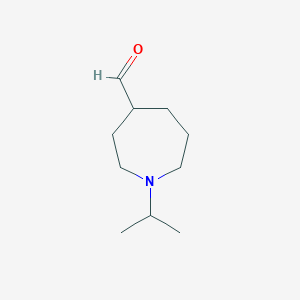

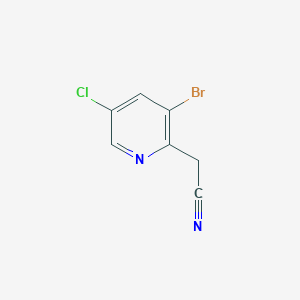
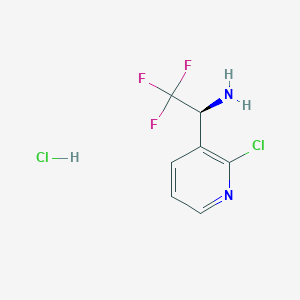


![Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-](/img/structure/B13031778.png)
